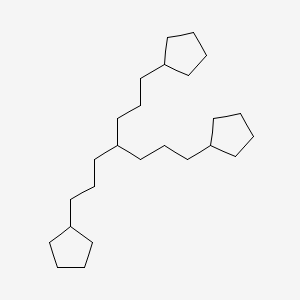

1,7-Dicyclopentyl-4-(3-cyclopentylpropyl)heptane

Description

Properties

CAS No. |

55429-35-1 |

|---|---|

Molecular Formula |

C25H46 |

Molecular Weight |

346.6 g/mol |

IUPAC Name |

[7-cyclopentyl-4-(3-cyclopentylpropyl)heptyl]cyclopentane |

InChI |

InChI=1S/C25H46/c1-2-11-22(10-1)16-7-19-25(20-8-17-23-12-3-4-13-23)21-9-18-24-14-5-6-15-24/h22-25H,1-21H2 |

InChI Key |

GGMFQOVCHUDPGX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CCCC(CCCC2CCCC2)CCCC3CCCC3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in Phytochemical Extracts

The ethyl acetate extract of Gisekia pharnaceoides stem contained 55 compounds, with tetracontane (42.41%, RT=31.610) as the major constituent and 1,7-dicyclopentyl-4-(3-cyclopentylpropyl)heptane as a minor component. Key comparisons include:

Table 1: Bioactive Compounds in Gisekia pharnaceoides Extracts

Key Observations :

- Momeinositol and tetracontane dominate in abundance and exhibit well-documented bioactivity, unlike the target compound, which lacks reported biological activity despite its structural complexity .

Table 2: Structural and Functional Differences

Key Observations :

- The synthetic derivatives in contain phosphonofluoridate esters, which confer neurotoxic properties, unlike the purely hydrocarbon structure of the target compound.

- The cyclopentylpropyl group in both compound classes enhances lipophilicity, but the absence of reactive phosphorus in the target compound limits its biological interactions.

Volatile Organic Compounds (VOCs) with Bicyclic Structures

discusses VOCs such as 7-Oxabicyclo[4.1.0]heptane, 3-oxiranyl- , which share bicyclic frameworks but differ fundamentally from the target compound’s linear heptane backbone with cyclopentyl substituents.

Table 3: Structural Features of Cyclic Hydrocarbons

| Compound | Core Structure | Key Substituents | Volatility |

|---|---|---|---|

| 1,7-Dicyclopentyl-4-(3-cyclopentylpropyl)heptane | Linear heptane | Three cyclopentyl groups | Low (high MW) |

| 7-Oxabicyclo[4.1.0]heptane derivatives | Bicyclic (oxirane fused) | Oxirane, alkyl chains | Moderate |

| Nonedecane (C₁₉H₄₀) | Linear alkane | None | High |

Key Observations :

- The target compound’s multiple cyclopentyl groups increase steric hindrance and reduce volatility compared to simpler alkanes like nonedecane .

- Bicyclic VOCs in exhibit higher reactivity due to strained ring systems, unlike the sterically shielded target compound.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1,7-Dicyclopentyl-4-(3-cyclopentylpropyl)heptane, and what methodological approaches address them?

- Answer: The synthesis is hindered by steric hindrance from the bulky cyclopentyl groups. A viable strategy involves stepwise alkylation using cyclopentyl Grignard reagents under inert conditions (argon/nitrogen) with tetrahydrofuran (THF) as the solvent. High temperatures (80–100°C) and prolonged reaction times (24–48 hours) improve yield. Purification requires gradient column chromatography (hexane/ethyl acetate) to isolate the product from stereoisomers .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of 1,7-Dicyclopentyl-4-(3-cyclopentylpropyl)heptane?

- Answer: Nuclear Overhauser Effect Spectroscopy (NOESY) NMR is critical for identifying spatial proximity between cyclopentyl substituents. Coupled with DEPT-135 NMR, it resolves quaternary carbon assignments. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (if crystals are obtainable) provides definitive stereochemical validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer: Due to limited safety data, standard protocols for hydrophobic alkanes apply: use nitrile gloves, chemical goggles, and fume hoods for weighing or solvent-based work. Avoid inhalation of fine powders via N95 masks. Store under inert gas (argon) at 4°C to prevent oxidation .

Advanced Research Questions

Q. How does the steric environment of 1,7-Dicyclopentyl-4-(3-cyclopentylpropyl)heptane influence its reactivity in catalytic hydrogenation?

- Answer: The compound’s rigid, branched structure impedes catalyst access to unsaturated bonds (if present). Testing palladium-on-carbon (Pd/C) versus Wilkinson’s catalyst (RhCl(PPh)) under varying H pressures (1–5 atm) reveals selectivity differences. Kinetic studies (GC-MS monitoring) show slower reaction rates compared to linear analogs, attributed to steric shielding of reactive sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.